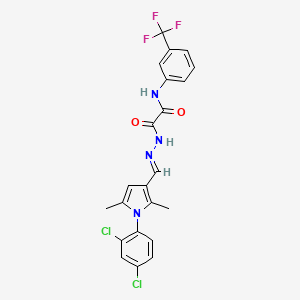
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide, also known as XEN907, is a novel compound that has shown promising results in scientific research. It belongs to the class of oxadiazole compounds that have been extensively studied for their potential therapeutic applications.
Mechanism of Action
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide exerts its pharmacological effects by binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. It has also been shown to regulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of BDNF and NGF, which are involved in the growth and survival of neurons. It has also been shown to regulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. It has also been shown to have neuroprotective effects in animal models of neurological disorders, which makes it a useful tool for studying the mechanisms underlying these disorders. However, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are still being studied. Its effects on human subjects are not yet fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide. One area of research is the development of more potent and selective sigma-1 receptor agonists. These compounds could be used to study the role of the sigma-1 receptor in various cellular processes and could have potential therapeutic applications in neurological and psychiatric disorders. Another area of research is the study of the effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide on human subjects. Clinical trials could be conducted to determine its safety and efficacy in the treatment of neurological and psychiatric disorders. Finally, more research is needed to understand the mechanisms underlying the neuroprotective effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide and to identify other compounds that could have similar effects.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is a multistep process that involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl chloroformate and triethylamine to form 4-chlorophenyl-N-ethoxycarbonylhydrazine. This compound is then reacted with ethyl acetoacetate to form 4-chlorophenyl-N'-ethoxycarbonyl-2-acetylhydrazine. The final step involves the reaction of this compound with 3-methoxypropylamine and butanoyl chloride to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium homeostasis, cell survival, and neurotransmitter release. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-22-11-3-10-18-14(21)4-2-5-15-19-16(20-23-15)12-6-8-13(17)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBUEAVKDYXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



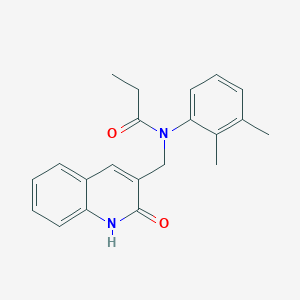
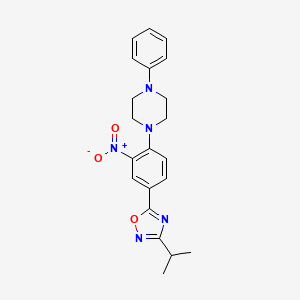


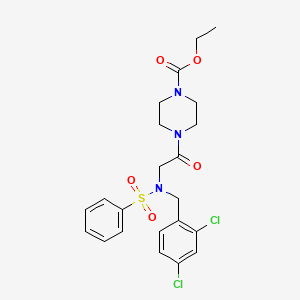

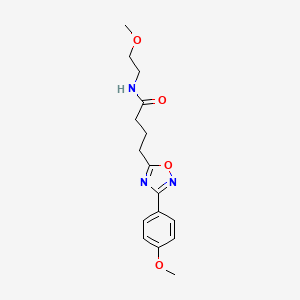
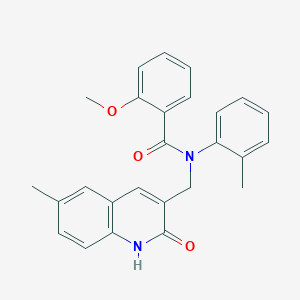
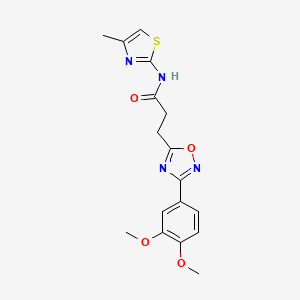
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
